molecular formula C14H11ClO2 B14569480 (1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol CAS No. 61603-26-7

(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol

Cat. No.: B14569480
CAS No.: 61603-26-7
M. Wt: 246.69 g/mol
InChI Key: NJCRXULUSIAHSB-UHFFFAOYSA-N
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Description

(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol typically involves the reaction between appropriately substituted 2-naphthols and propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol involves its photochromic properties. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye . This reaction is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved in this process include the absorption of photons, which leads to the excitation of electrons and subsequent structural changes in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol is unique due to the presence of the chlorine atom, which can be substituted with various nucleophiles to create a wide range of derivatives. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61603-26-7

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(1-chloro-3H-benzo[f]chromen-2-yl)methanol

InChI

InChI=1S/C14H11ClO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,16H,7-8H2

InChI Key

NJCRXULUSIAHSB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CO

Origin of Product

United States

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